molecular formula C10H12O B8215436 (S)-2-Phenyltetrahydrofuran

(S)-2-Phenyltetrahydrofuran

Cat. No. B8215436
M. Wt: 148.20 g/mol
InChI Key: TZYYJCQVZHDEMI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Phenyltetrahydrofuran is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Phenyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Phenyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biosynthesis and Green Chemistry :

    • 2-methyltetrahydrofuran is used as an eco-friendly cosolvent for the synthesis of (S)-3-chloro-1-phenylpropanol by recombinant Escherichia coli, showing its potential in biosynthesis processes (Tian et al., 2017).
    • It is also a potential solvent for extracting levulinic acid from aqueous solutions, indicating its application in the extraction of low molecular weight acids like formic or lactic acid (Laitinen et al., 2016).
    • 2-methyltetrahydrofuran has been used in the efficient synthesis of phosphatidylserine, highlighting its role as an environmentally friendly solvent in biosynthesis (Duan & Hu, 2013).
    • Biomass-derived 2-methyltetrahydrofuran shows potential in sustainable and greener biocatalytic processes, especially in regioselective acylation of 8-chloroadenosine and its analogs (Gao et al., 2012).
  • Pharmaceutical and Chemical Synthesis :

    • S-(+)-3-hydroxytetrahydrofuran is used in the asymmetric synthesis of S-(+)-atrolactic acid, demonstrating its utility in pharmaceutical synthesis (Tandon, Agarwal, & Leusen, 1994).
    • 2-Methyltetrahydrofuran serves as a sustainable solvent for ruthenium-catalyzed olefin metathesis, offering an alternative to classical solvents like dichloromethane and toluene (Smolen, Kędziorek, & Grela, 2014).
    • Alpha-aminomethyl derivatives of beta-phenyltetrahydrofuran-2-one have potential as central nervous system depressants and analgesics (Jakóbiec, Zabska, & Sedzimirska, 1985).
    • 2-methyltetrahydrofuran is suitable for sensitive organometallic transformations due to its higher stability and immiscibility compared to classical tetrahydrofuran (Monticelli et al., 2016).
  • Energy and Environmental Applications :

    • The oxidation of 2-methyltetrahydrofuran in a rapid compression machine has been studied, validating a detailed kinetic model for engine-relevant conditions (Fenard, Boumehdi, & Vanhove, 2017).
    • The no-observed-adverse-effect level for 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, is established, contributing to food safety research (Ide et al., 2020).

properties

IUPAC Name

(2S)-2-phenyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYJCQVZHDEMI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenyltetrahydrofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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